molecular formula C16H16N6O2S3 B2850473 N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1795484-02-4

N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2850473
CAS No.: 1795484-02-4
M. Wt: 420.52
InChI Key: GALYMHPTBZZWLS-UHFFFAOYSA-N
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Description

N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a complex organic compound that features a thiadiazole ring, a thiazolopyridine ring, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce functional groups like alkyl or aryl groups.

Scientific Research Applications

N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S3/c1-9-20-21-16(26-9)18-13(23)7-22-4-2-11-12(6-22)27-15(17-11)19-14(24)10-3-5-25-8-10/h3,5,8H,2,4,6-7H2,1H3,(H,17,19,24)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALYMHPTBZZWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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